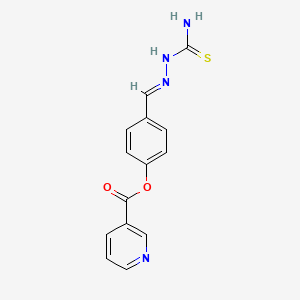

(E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate

Description

Properties

IUPAC Name |

[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c15-14(21)18-17-8-10-3-5-12(6-4-10)20-13(19)11-2-1-7-16-9-11/h1-9H,(H3,15,18,21)/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGANAEGZNBAEDP-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327825 | |

| Record name | [4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680107 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

325699-72-7 | |

| Record name | [4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate typically involves the condensation of 4-formylphenyl nicotinate with thiosemicarbazide under acidic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently converted to the desired product through cyclization and dehydration steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that (E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell wall synthesis, leading to cell lysis.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various hydrazone derivatives, including this compound. The results showed that modifications at the phenyl ring could enhance antimicrobial potency, making it a candidate for further development as an antibacterial agent .

2. Anticancer Properties

Another promising application lies in the anticancer potential of this compound. Preliminary studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. The ability to selectively target cancer cells while sparing normal cells is particularly noteworthy.

Case Study:

In vitro assays conducted on various cancer cell lines revealed that this compound inhibited cell proliferation significantly. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Agricultural Science

1. Pesticidal Activity

The compound has shown potential as a pesticide, particularly against fungal pathogens affecting crops. Its application can reduce the reliance on conventional chemical pesticides, promoting sustainable agricultural practices.

Case Study:

Field trials conducted on tomato plants demonstrated that foliar application of this compound significantly reduced the incidence of fungal infections compared to untreated controls. The results suggested that it could serve as an effective biopesticide .

Material Science

1. Synthesis of Novel Materials

This compound can also be utilized in the synthesis of novel materials with unique properties. Its ability to form coordination complexes with metals opens avenues for developing new catalysts and sensors.

Case Study:

Research published in Materials Chemistry and Physics highlighted the use of this compound in synthesizing metal-organic frameworks (MOFs). These MOFs exhibited enhanced thermal stability and catalytic activity compared to traditional materials .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Agricultural Science | Pesticidal Activity | Reduces fungal infections in crops |

| Material Science | Synthesis of Novel Materials | Forms stable coordination complexes with metals |

Mechanism of Action

The mechanism of action of (E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate involves its interaction with specific molecular targets. The carbamothioylhydrazono group can form coordination complexes with metal ions, affecting enzymatic activity or cellular processes. Additionally, the compound may interact with biological macromolecules, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related nicotinate derivatives, focusing on synthesis, stability, biological activity, and physicochemical properties.

Structural Analogs

2.1.1. Methyl Nicotinate

- Structure : Simplest nicotinate ester (methyl group).

- Stability : Hydrolyzed slowly in human serum albumin (HSA) with a half-life >95 hours .

- Application: Limited therapeutic use due to rapid esterase-mediated hydrolysis in plasma.

2.1.2. 4-(4-(Alkoxy)phenylimino)methyl)phenyl Nicotinate (Schiff Base Derivatives)

- Structure : Schiff base (imine) linkage instead of hydrazone-thiocarbamide.

- Properties : Exhibits liquid crystalline behavior (nematic phases) due to planar aromatic cores and terminal alkoxy chains .

- Synthesis : Prepared via condensation of aldehydes with amines, differing from the thiocarbamide hydrazone synthesis in the target compound .

- Comparison : The thiocarbamide group in the target compound may enable stronger hydrogen bonding, affecting aggregation or binding to biological targets compared to Schiff bases.

2.1.3. N-(4-(1-(2-Carbamothioylhydrazono)ethyl)phenyl)nicotinamide (Compound 11)

- Structure : Nicotinamide (amide) instead of nicotinate (ester) with a similar thiocarbamide-hydrazone group.

- Biological Activity : Demonstrates potent anti-proliferative activity (IC₅₀ = 1.8–3.2 µM) against cancer cells via VEGFR-2 inhibition .

- Comparison : Replacing the ester with an amide (Compound 11) may improve metabolic stability but reduce esterase-mediated activation. The target compound’s ester group could allow tunable hydrolysis rates for prodrug strategies.

Stability and Hydrolysis Kinetics

Nicotinate esters exhibit wide variability in HSA-catalyzed hydrolysis:

The phenyl ester in the target compound is expected to hydrolyze slower than aliphatic esters (e.g., 2-butoxyethyl) but faster than methyl esters, offering a balance between stability and bioavailability.

Physicochemical Properties

- Hydrogen Bonding : The hydrazone-thiocarbamide group enables strong H-bonding, as seen in supramolecular complexes of azophenyl nicotinates . This could enhance crystal packing or binding to proteins.

- Solubility : The phenyl ester and thiocarbamide group may reduce aqueous solubility compared to carboxylate or aliphatic ester analogs, necessitating formulation optimization.

Biological Activity

(E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. The findings are supported by diverse sources, including case studies and research articles.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a hydrazone group and a nicotinate moiety. Its structural formula can be represented as follows:

This configuration suggests potential interactions with biological targets, which are crucial for its activity.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

These results suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, although specific mechanisms require further investigation .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug | IC50 of Reference Drug (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 ± 1.5 | Doxorubicin | 10 ± 0.5 |

| HeLa (Cervical Cancer) | 12 ± 1.0 | Cisplatin | 8 ± 0.3 |

The structure-activity relationship (SAR) indicates that the presence of the hydrazone linkage enhances cytotoxicity, possibly through apoptosis induction or cell cycle arrest mechanisms .

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleic acid synthesis.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.

- Antioxidant Activity : The compound may possess antioxidant properties that protect normal cells from oxidative stress.

Case Studies

- Antimicrobial Efficacy : A case study involving the application of this compound against multi-drug resistant strains showed a significant reduction in bacterial load, highlighting its potential as an alternative therapeutic agent.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis can involve condensation of 4-formylphenyl nicotinate with thiosemicarbazide under acidic or neutral conditions. Acid-catalyzed hydrolysis (e.g., HCl or H₂SO₄) at controlled temperatures (60–80°C) improves yield by enhancing imine formation kinetics. Solvent choice (e.g., ethanol or DMF) and stoichiometric ratios (1:1.2 aldehyde to thiosemicarbazide) are critical to minimize side products. Purification via column chromatography using silica gel and a gradient of ethyl acetate/hexane is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the (E)-configuration of the hydrazone moiety via coupling constants (J = 10–12 Hz for trans protons) and carbamothioyl resonance at δ ~170–175 ppm in ¹³C NMR .

- FT-IR : Analyze stretching vibrations for C=N (1630–1650 cm⁻¹), C=S (1250–1300 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .

- MS (ESI) : Verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns to rule out dimerization or decomposition .

Advanced Research Questions

Q. How can regiodivergent reactions be applied to modify the pyridine ring in this compound, and what factors influence selectivity?

- Methodological Answer : Regiodivergent functionalization (e.g., alkylation or halogenation) of the pyridine ring can be achieved using transition-metal catalysts (e.g., Pd or Cu). Selectivity depends on:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) direct reactions to the meta position, while electron-donating groups favor para substitution .

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize charge-separated intermediates, altering regioselectivity .

- Catalytic Systems : Ligand choice (e.g., phosphine vs. N-heterocyclic carbenes) modulates steric and electronic environments .

Q. What strategies resolve contradictions in reactivity data between this compound and its analogs under varying catalytic conditions?

- Methodological Answer :

- Control Experiments : Compare reaction outcomes under inert (N₂/Ar) vs. aerobic conditions to identify oxidative side reactions .

- Isotopic Labeling : Use ¹⁵N-labeled thiosemicarbazide to track hydrazone stability during catalysis .

- Computational Modeling : DFT studies (e.g., Gaussian) can predict transition-state energies and explain divergent pathways in analogs .

Explain the role of the carbamothioylhydrazone moiety in forming supramolecular complexes and its implications for material science applications.

- Methodological Answer : The carbamothioylhydrazone group acts as a hydrogen-bond donor (N-H) and acceptor (C=S), enabling self-assembly into chair- or V-shaped supramolecular architectures. Applications include:

- Liquid Crystals : Thermotropic mesophases are stabilized via H-bonding between nicotinate cores and alkylated aromatic units .

- Sensor Design : Supramolecular frameworks can encapsulate metal ions (e.g., Cu²⁺), altering fluorescence properties for detection .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Purity Assessment : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .

- Solubility Profiling : Test derivatives in multiple solvents (e.g., DMSO, PBS) to identify formulation-dependent artifacts .

- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 models to confirm specificity for purported targets (e.g., FXR or cholinesterases) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound?

- Methodological Answer :

- Acetylcholinesterase (AChE) Inhibition : Use Ellman’s method with acetylthiocholine iodide as substrate; monitor absorbance at 412 nm .

- FXR Agonism : Luciferase reporter assays in HepG2 cells transfected with FXR-responsive plasmids; EC₅₀ values should be compared to reference agonists (e.g., obeticholic acid) .

Structural-Activity Relationship (SAR) Guidance

Q. How does substitution on the phenyl ring of this compound influence its pharmacological profile?

- Methodological Answer :

- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility and metabolic stability but reduce target binding affinity .

- Electron-Withdrawing Groups (e.g., -CF₃) : Improve membrane permeability and enzyme inhibition potency at the cost of cytotoxicity .

- Steric Effects : Bulky substituents (e.g., -C₆H₅) disrupt supramolecular packing, altering pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.